molecular formula C12H14O4 B3317603 Ethyl 7-hydroxychromane-2-carboxylate CAS No. 96566-14-2

Ethyl 7-hydroxychromane-2-carboxylate

Cat. No. B3317603
CAS RN: 96566-14-2
M. Wt: 222.24 g/mol
InChI Key: KPXZTRUTSLXORO-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxychromane-2-carboxylate (EHC) is an organic compound that belongs to the class of chromane derivatives. It has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Intermediates : Ethyl 7-hydroxychromane-2-carboxylate and its derivatives are often used as intermediates in the synthesis of complex molecules. For example, its use in the synthesis of cilastatin, an antibiotic, through a multi-step process involving esterification, cyclization, and alkylation (Chen Xin-zhi, 2006).

  • Polymer Chemistry : It plays a role in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, showcasing its potential in developing new polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

  • Organic Synthesis : It has been utilized in various organic reactions, such as bromination and nitration, which are crucial for synthesizing a wide range of organic compounds (G. Barker, G. P. Ellis, 1970).

Biological and Pharmaceutical Research

  • Pesticide Synthesis : It's used in the synthesis of novel pesticides, such as Chromafenozide, highlighting its importance in agricultural chemistry (Yao Shan, 2011).

  • Enzyme Inhibition : Some derivatives have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of diseases like Alzheimer’s and Parkinson's (M. Boztaş et al., 2019).

Material Science

properties

IUPAC Name

ethyl 7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXZTRUTSLXORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxychromane-2-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (10 g, 41 mmol) in MeOH (20 ml) and AcOH (20 ml) was hydrogenated at 50 Psi for 4 days. Filtration and evaporation gave the title compound. Yield: 9.2 g. MS m/z (rel. intensity, 70 eV) 222 (M+, 44), 149 (bp), 148 (22), 147 (46), 121 (25).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of ethyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (19.0 g, 0.081 mol) in acetic acid is hydrogenated over 10% Pd/C (4.5 g) at 50 psi H2 for 16 hr at ambient temperatures. The catalyst is removed by filtration and the filtrate is concentrated in vacuo to give a residue. The residue is dissolved in EtOAc, washed with saturated NaHCO3, dried over Na2SO4 and concentrated in vacuo to give a solid residue. Crystallization of the solid from CCl4 affords the title compound as an off-white solid, 17.2 g (96% yield), mp 78-80° C., identified by NMR and mass spectral analyses.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods V

Procedure details

A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer, a pH electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 60 mL of deionized water, 15 mL of 0.05M phosphate buffer (pH 7.0) and 2.2 g racemic 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester dissolved in 7.5 mL of tetrahydrofuran. The pH was adjusted to 8.0 with 0.1N aqueous hydroxide solution, and 0.4 g of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added while the mixture was stirred at a fast rate. The reaction flask was stoppered to avoid loss of the co-solvent by evaporation and the stirring was continued at the same rate. The pH was maintained at 8.0 by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump. The reaction was discontinued when 55 mL of 0.1N aqueous sodium hydroxide had been consumed (at about the 10 hour mark) and the tetrahydrofuran was removed by evaporation at 35° C. under 10 mm Hg of vacuum. The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate. The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The solution was filtered and concentrated at 40° C. under 10 mm Hg of vacuum, to obtain 1.0 g (45% yield, 100% of theory) of (R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester as an off-white solid; m.p. 77°-78° C., (α)D25 -20.2° (c 1.0, CHCl3), 99.6% e.e.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-hydroxychromane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxychromane-2-carboxylate
Reactant of Route 3
Ethyl 7-hydroxychromane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-hydroxychromane-2-carboxylate
Reactant of Route 5
Ethyl 7-hydroxychromane-2-carboxylate
Reactant of Route 6
Ethyl 7-hydroxychromane-2-carboxylate

Citations

For This Compound
3
Citations
H Koyama, DJ Miller, JK Boueres… - Journal of medicinal …, 2004 - ACS Publications
… Ethyl 6-hydroxychromane-2-carboxylate (1a), 45 ethyl 6-hydroxy-2-methylchromane-2-carboxylate (1b), 46 and ethyl 7-hydroxychromane-2-carboxylate (1c) 47 were prepared …
Number of citations: 73 pubs.acs.org
L Terrab - 2021 - search.proquest.com
The first chapter of this dissertation covers the analog synthesis of three screening hit compounds previously identified as Artemis inhibitors. Artemis is a metalloenzyme nuclease …
Number of citations: 3 search.proquest.com
B Guo, S Guo, J Huang, J Li, J Li, Q Chen… - Bioorganic & Medicinal …, 2018 - Elsevier
… ethyl 7-hydroxychromane-2-carboxylate (13). A solution of compound 12 (1.46 g, 6.24 mmol) in acetic acid and THF is hydrogenated over 10% Pd/C (450 mg) at 45 psi H 2 …
Number of citations: 5 www.sciencedirect.com

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